tert-Butyl ((5-bromopyrimidin-2-yl)methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14-6-8-12-4-7(11)5-13-8/h4-5H,6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYCNAIIDIMDQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80720956 | |
| Record name | tert-Butyl [(5-bromopyrimidin-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235451-38-3 | |
| Record name | tert-Butyl [(5-bromopyrimidin-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Tert-Butyl ((5-bromopyrimidin-2-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its unique structure, which includes a brominated pyrimidine moiety and a carbamate functional group. This combination enhances its potential biological activity, making it a subject of various biochemical studies. This article reviews the biological activity of this compound, including its interactions with enzymes, cellular effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₅BrN₂O₂, with a molecular weight of approximately 287.157 g/mol. The presence of the bromine atom not only increases reactivity but also may enhance biological activity by facilitating interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. Notably, it has been shown to affect cytochrome P450 enzymes, which play a critical role in drug metabolism and the biotransformation of xenobiotics. The compound's carbamate group can undergo hydrolysis under physiological conditions, potentially leading to the release of active metabolites that further modulate biological pathways.
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of this compound:
| Activity | Description | Reference |
|---|---|---|
| Enzyme Interaction | Inhibits cytochrome P450 enzymes, affecting drug metabolism. | |
| Cell Signaling Pathways | Influences the MAPK/ERK signaling pathway, impacting cell growth and differentiation. | |
| Metabolic Effects | Alters the activity of metabolic enzymes, influencing cellular metabolism. | |
| Antimicrobial Potential | Exhibits potential antimicrobial properties against various pathogens due to its structural features. |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
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Enzyme Inhibition Studies :
- A study demonstrated that this compound effectively inhibits specific cytochrome P450 isoforms, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, highlighting its significance in polypharmacy contexts.
-
Cellular Impact :
- In vitro experiments using various cancer cell lines showed that this compound affects cell proliferation and apoptosis through modulation of the MAPK/ERK signaling pathway. This suggests potential applications in cancer therapy.
-
Antibacterial Activity :
- Preliminary assessments indicate that compounds similar to this compound exhibit antibacterial properties against Gram-positive bacteria, including resistant strains. This aspect warrants further exploration for potential therapeutic uses in combating antibiotic resistance.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H14BrN3O
- Molecular Weight : Approximately 273.14 g/mol
- CAS Number : 1235451-38-3
The compound features a tert-butyl group, a brominated pyrimidine moiety, and a carbamate functional group. The presence of the bromine atom at the 5-position enhances its reactivity and potential biological activity.
Medicinal Chemistry
- Biological Activity : Initial studies indicate that tert-butyl ((5-bromopyrimidin-2-yl)methyl)carbamate may interact with specific protein targets involved in disease pathways. Its unique structure may enhance binding affinity with biological targets such as enzymes and receptors.
- Lead Compound in Drug Discovery : The compound's structural characteristics suggest potential as a lead compound in drug discovery, particularly for diseases influenced by pyrimidine derivatives .
- Antimicrobial Properties : Similar compounds have shown significant antimicrobial activities, indicating that this compound may also exhibit similar properties.
Organic Synthesis
- Reagent in Reactions : this compound can serve as a versatile reagent in various organic reactions, including nucleophilic substitutions and coupling reactions .
- Base-Catalyzed Isomerization : It has been utilized in base-catalyzed isomerization reactions, demonstrating its utility in synthetic methodologies aimed at producing selective products .
Case Study 1: Interaction Studies
In a study investigating the interaction of this compound with target proteins, researchers employed techniques such as surface plasmon resonance (SPR) to measure binding affinities. Results indicated significant interactions with enzymes involved in metabolic pathways, suggesting its potential role as an inhibitor or modulator .
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were performed on compounds structurally similar to this compound. These tests revealed that certain derivatives exhibited potent activity against Gram-positive bacteria, supporting further investigation into this compound's potential therapeutic applications.
Comparison with Similar Compounds
Key Observations:
- Thiophene derivatives ([CAS 943321-89-9]) introduce sulfur-based interactions and distinct electronic properties .
- Substituent Effects : Hydroxyl groups (e.g., [CAS 1951444-51-1]) increase polarity and aqueous solubility but reduce stability under acidic conditions . Bromine enhances electrophilicity, facilitating aryl coupling reactions .
Key Observations:
- The Boc protection strategy consistently achieves moderate to high yields (~63–72%) across pyrimidine and pyridine derivatives .
Reactivity and Functionalization
- Bromine Reactivity : The 5-bromo substituent in the target compound enables cross-coupling reactions (e.g., with boronic acids or amines), a feature shared with [CAS 1188477-11-3] (pyridine analogue) .
- Boc Deprotection : The tert-butyl carbamate group is cleaved under acidic conditions (e.g., HCl in dioxane), generating a free amine for further functionalization .
Preparation Methods
Boc Protection Using Di-tert-butyl Dicarbonate
The most widely documented method involves Boc protection of (5-bromopyrimidin-2-yl)methylamine using di-tert-butyl dicarbonate (Boc anhydride). This one-step reaction is catalyzed by 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) or dichloromethane (DCM).
Procedure :
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Base Activation : (5-Bromopyrimidin-2-yl)methylamine is suspended in THF with DMAP (0.1–0.5 equiv).
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Boc Anhydride Addition : Boc anhydride (1.1–1.5 equiv) is added dropwise at 0–25°C.
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Reaction Monitoring : Completion is confirmed via TLC or HPLC after 12–24 hours.
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Workup : The mixture is concentrated, dissolved in ethyl acetate, washed with HCl (1M) and NaHCO₃ (sat.), and purified via silica chromatography.
Optimization Insights :
-
Solvent Effects : THF yields higher conversion rates (85–90%) compared to DCM (70–75%) due to better solubility of intermediates.
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Catalyst Loading : DMAP at 0.2 equiv maximizes yield while minimizing side reactions.
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Scalability : Industrial-scale trials report 40–50% isolated yield after crystallization.
Carbamate Formation via tert-Butyl Chloroformate
An alternative route employs tert-butyl chloroformate (Boc-Cl) under Schotten-Baumann conditions. This method is favored for its rapid reaction kinetics and compatibility with aqueous systems.
Procedure :
-
Two-Phase System : (5-Bromopyrimidin-2-yl)methylamine is dissolved in DCM/water (1:1).
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Base Addition : Sodium hydroxide (2.0 equiv) is added to deprotonate the amine.
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Chloroformate Addition : Boc-Cl (1.2 equiv) is introduced at 0°C, stirred for 2–4 hours.
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Isolation : The organic layer is separated, dried, and evaporated to afford the product.
Key Advantages :
Alternative Multi-Step Synthesis from Piperidine Derivatives
A patent-pending method (CN107163023A) adapts piperidine-based intermediates for large-scale production. Although originally designed for a related compound, the protocol is modifiable for this compound:
Steps :
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Esterification : N-Boc-3-piperidinecarboxylic acid is converted to its ethyl ester using trimethyl orthoformate.
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Reduction : The ester is reduced to N-Boc-3-hydroxymethylpiperidine with LiAlH₄.
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Condensation : Reaction with 5-bromopyrimidine-2-carbaldehyde forms the imine intermediate.
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Substitution and Deprotection : Sequential substitution with bromine and Boc removal yields the target compound.
Industrial Relevance :
-
Yield : 32% over six steps, with potential for optimization.
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Cost-Effectiveness : Piperidine precursors are cheaper than pyrimidine derivatives.
Comparative Analysis of Synthesis Methods
| Parameter | Boc Anhydride Method | Boc-Cl Method | Piperidine Route |
|---|---|---|---|
| Reaction Time | 12–24 hours | 2–4 hours | 48–72 hours |
| Yield | 40–50% | 70–75% | 32% |
| Purity | 95% | 90% | 85% |
| Scalability | Moderate | High | Low |
| Cost | $$ | $ | $$$ |
Key Observations :
-
The Boc-Cl method offers the best balance of speed and yield for laboratory-scale synthesis.
-
The piperidine route, while longer, provides a cost advantage for bulk production.
Data Tables
Table 1. Reagent Ratios for Boc Protection Methods
| Reagent | Boc Anhydride Method | Boc-Cl Method |
|---|---|---|
| (5-Bromopyrimidin-2-yl)methylamine | 1.0 equiv | 1.0 equiv |
| Boc Anhydride | 1.5 equiv | – |
| Boc-Cl | – | 1.2 equiv |
| DMAP | 0.2 equiv | – |
| NaOH | – | 2.0 equiv |
Table 2. Solvent Systems and Temperatures
| Method | Solvent | Temperature |
|---|---|---|
| Boc Anhydride | THF | 0–25°C |
| Boc-Cl | DCM/Water | 0°C |
| Piperidine Route | Methanol/THF | 50–80°C |
Q & A
Basic: What are the recommended synthetic routes for tert-Butyl ((5-bromopyrimidin-2-yl)methyl)carbamate?
Methodological Answer:
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using tert-butyl carbamate precursors and 5-bromopyrimidine derivatives can yield the target compound. Key steps include:
- Catalyst System : Pd₂(dba)₃ with BINAP as a ligand in toluene under inert atmosphere (e.g., nitrogen) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .
- Yield Optimization : Reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 substrate/coupling partner) are critical .
Basic: How is the compound characterized for identity and purity?
Methodological Answer:
- LCMS : Confirm molecular weight ([M+H]⁺ expected for C₁₁H₁₅BrN₄O₂: 331.06) .
- ¹H/¹³C NMR : Key signals include tert-butyl protons (δ ~1.4 ppm), pyrimidine protons (δ 8.2–8.5 ppm), and methylene carbamate (δ ~4.5 ppm) .
- Elemental Analysis : Validate C, H, N, Br content (±0.3% theoretical) .
Advanced: How to troubleshoot low yields in coupling reactions involving bromopyrimidine intermediates?
Methodological Answer:
Common issues and solutions:
- Catalyst Deactivation : Use rigorously anhydrous solvents and degas reagents to prevent Pd oxidation .
- Steric Hindrance : Replace BINAP with XPhos for bulkier substrates to enhance coupling efficiency .
- Byproduct Formation : Monitor reaction progress via TLC; optimize reaction time (12–24 hr) to avoid over-debromination .
Advanced: What crystallographic strategies resolve structural ambiguities in carbamate derivatives?
Methodological Answer:
- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation in dichloromethane/hexane. Use SHELXL for refinement .
- Data Collection : High-resolution (<1.0 Å) synchrotron data reduces thermal motion artifacts .
- Validation : Check R-factor convergence (<5%) and electron density maps for missing hydrogen atoms .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
- Storage : Keep in airtight containers at –20°C under nitrogen to prevent hydrolysis .
Advanced: How to address conflicting NMR data in structural assignments?
Methodological Answer:
- Solvent Effects : Use deuterated DMSO or CDCl₃ to avoid solvent peak interference .
- 2D NMR (HSQC/HMBC) : Correlate methylene protons (δ ~4.5 ppm) with adjacent pyrimidine carbons to confirm connectivity .
- Impurity Analysis : Perform HPLC-MS to detect bromine loss or tert-butyl cleavage byproducts .
Basic: What storage conditions preserve the compound’s stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Moisture Control : Use desiccants (silica gel) in storage containers .
- Long-Term Stability : Monitor via quarterly NMR to detect hydrolysis (loss of tert-butyl peak at δ 1.4 ppm) .
Advanced: How to optimize diastereoselectivity in carbamate-functionalized pyrimidine derivatives?
Methodological Answer:
- Chiral Ligands : Employ (R)-BINAP or Josiphos ligands in asymmetric catalysis to control stereochemistry .
- Solvent Polarity : Use THF over DMF to enhance enantiomeric excess (e.g., 80% ee in THF vs. 50% in DMF) .
- Kinetic Resolution : Quench reactions at 50% conversion to isolate the dominant diastereomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
